molecular formula C34H28ClN5O4S B10800636 (S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide

(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide

Cat. No.: B10800636
M. Wt: 638.1 g/mol
InChI Key: ZASLXALGERLDLT-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

DC1 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions . The exact synthetic route may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of DC1 involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .

Mechanism of Action

DC1 exerts its effects by binding to the minor groove of DNA and causing alkylation and crosslinking. This leads to DNA damage, which triggers cell death pathways. The molecular targets of DC1 include DNA and various proteins involved in DNA repair and cell cycle regulation . The pathways involved in the mechanism of action of DC1 include the DNA damage response pathway and the apoptosis pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H28ClN5O4S

Molecular Weight

638.1 g/mol

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-(3-sulfanylpropanoylamino)-1H-indole-2-carboxamide

InChI

InChI=1S/C34H28ClN5O4S/c35-16-20-17-40(29-15-30(41)23-3-1-2-4-24(23)32(20)29)34(44)28-14-19-12-22(6-8-26(19)39-28)37-33(43)27-13-18-11-21(5-7-25(18)38-27)36-31(42)9-10-45/h1-8,11-15,20,38-39,41,45H,9-10,16-17H2,(H,36,42)(H,37,43)/t20-/m1/s1

InChI Key

ZASLXALGERLDLT-HXUWFJFHSA-N

Isomeric SMILES

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)O)CCl

Canonical SMILES

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)O)CCl

Origin of Product

United States

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